2-(Ethylamino)acetic acid hydrochloride (CAS 542-53-0), commonly known as N-ethylglycine hydrochloride, is a highly water-soluble, N-alkylated alpha-amino acid salt utilized as a bifunctional building block in advanced materials and pharmaceutical synthesis. In industrial and laboratory procurement, it is primarily sourced as a critical precursor for the synthesis of N-carboxyanhydrides (NCAs) and N-thiocarboxyanhydrides (NTAs), which are subsequently polymerized into poly(N-ethylglycine) (PNEG)—a highly biocompatible, non-fouling alternative to polyethylene glycol (PEG). Additionally, its secondary amine structure makes it an essential non-natural amino acid for solid-phase peptide synthesis (SPPS), where it introduces controlled backbone flexibility and proteolytic resistance, and acts as a structure-directing ligand in the formation of metal-organic coordination polymers [1].
Substituting 2-(Ethylamino)acetic acid hydrochloride with closely related analogs fundamentally alters polymer solubility and coordination chemistry. Replacing it with unsubstituted glycine introduces a primary amine that acts as a strong hydrogen-bond donor, leading to beta-sheet aggregation and rendering the resulting polyglycine insoluble in water [1]. Conversely, substituting it with longer-chain analogs like N-propylglycine hydrochloride shifts the hydrophilic-lipophilic balance; while poly(N-ethylglycine) is completely water-soluble at room temperature, poly(N-propylglycine) exhibits Lower Critical Solution Temperature (LCST) behavior or outright insolubility in aqueous media [1]. Furthermore, in coordination chemistry, the ethyl group specifically drives the formation of 1D polymeric chains with copper(II), whereas the propyl analog sterically terminates propagation, yielding only discrete monomeric complexes [2].
When polymerized, the N-alkyl chain length of the glycine precursor strictly dictates the aqueous solubility of the resulting polypeptoid. Poly(N-ethylglycine) derived from 2-(Ethylamino)acetic acid hydrochloride is fully soluble in water without phase separation at physiological temperatures. In contrast, polymers derived from the C3 analog (N-propylglycine) exhibit Lower Critical Solution Temperature (LCST) behavior, precipitating out of solution at 20–40 g/L, while longer chains become completely insoluble[1].
| Evidence Dimension | Aqueous solubility of derived homopolymer |
| Target Compound Data | Poly(N-ethylglycine) is fully water-soluble (no LCST at physiological temps) |
| Comparator Or Baseline | Poly(N-propylglycine) exhibits LCST or insolubility |
| Quantified Difference | Complete solubility vs. concentration/temperature-dependent phase separation |
| Conditions | Aqueous solution, room to physiological temperature |
Buyers formulating PEG-alternatives for biomedical applications must select the ethyl derivative to guarantee uninterrupted aqueous solubility without temperature-induced phase separation.
In the synthesis of metal-organic coordination compounds, the steric profile of the N-alkyl group determines the structural dimensionality. X-ray diffraction studies demonstrate that reacting 2-(Ethylamino)acetic acid hydrochloride with copper(II) yields extended 1D polymeric chains formulated as [Cu(μ-EtGly)2]n. Conversely, substituting the ethyl group with a propyl group (N-propylglycine hydrochloride) sterically hinders bridging, resulting exclusively in discrete, monomeric[Cu(PrGly)2(H2O)2] complexes [1].
| Evidence Dimension | Coordination dimensionality with Cu(II) |
| Target Compound Data | Forms 1D polymeric chains ([Cu(μ-EtGly)2]n) |
| Comparator Or Baseline | N-Propylglycine HCl forms 0D monomers ([Cu(PrGly)2(H2O)2]) |
| Quantified Difference | Polymeric network vs. discrete monomeric unit |
| Conditions | Aqueous solution reaction with Cu(II) salts |
Material scientists designing extended 1D coordination polymers or metal-organic networks must procure the ethyl variant to enforce polymeric bridging over monomeric termination.
Thermal processing parameters are highly dependent on the specific salt and alkyl chain length. 2-(Ethylamino)acetic acid hydrochloride exhibits a distinct melting point of 164.7 °C, the lowest among its immediate structural analogs, and undergoes endothermic decomposition. This thermal behavior contrasts sharply with corresponding nitrate salts, which undergo potentially hazardous exothermic decomposition, and bulkier analogs like N-isopropylglycine hydrochloride, which melt at higher temperatures [1].
| Evidence Dimension | Melting point and decomposition pathway |
| Target Compound Data | Melting point of 164.7 °C; endothermic decomposition |
| Comparator Or Baseline | Nitrate salts (exothermic decomposition); bulkier alkyl analogs (higher melting points) |
| Quantified Difference | Lowest melting point in the series (164.7 °C) with stable endothermic breakdown |
| Conditions | Solid-state thermal analysis (DSC/TGA) |
Defines the safe operational temperature window for high-heat synthetic steps, such as triphosgene-mediated NCA ring closure, ensuring process safety and precursor meltability.
In solid-phase peptide synthesis (SPPS), incorporating N-ethylglycine alters the backbone dynamics of the resulting oligomer. Compared to configurationally constrained proline, the glycyl-N-ethylglycine backbone provides significant conformational flexibility. Furthermore, unlike unsubstituted glycine, the N-ethylation eliminates the amide hydrogen bond donor, preventing unwanted secondary structure aggregation (e.g., beta-sheets) during the stepwise coupling of peptide nucleic acids (PNAs)[1].
| Evidence Dimension | Backbone conformational flexibility and H-bond donor capacity |
| Target Compound Data | Flexible backbone, zero amide H-bond donors |
| Comparator Or Baseline | Proline (rigid constraint) / Unsubstituted Glycine (1 amide H-bond donor) |
| Quantified Difference | Elimination of H-bond driven aggregation while maintaining rotational freedom |
| Conditions | Solid-phase synthesis of peptide nucleic acids |
Essential for synthesizing highly specific cell-penetrating peptides and PNAs where controlled backbone flexibility and resistance to aggregation dictate binding affinity.
Directly leveraging its ability to form fully water-soluble polymers (unlike its propyl-substituted counterparts), 2-(Ethylamino)acetic acid hydrochloride is the ideal precursor for synthesizing poly(N-ethylglycine) (PNEG) via N-carboxyanhydride (NCA) ring-opening polymerization. PNEG is utilized in stealth coatings, drug delivery micelles, and non-fouling surfaces where biocompatibility and strict aqueous solubility are required [1].
Because the ethyl substitution allows for polymeric bridging rather than monomeric termination, this compound is specifically procured as a structure-directing ligand in inorganic chemistry. It is reacted with transition metals like copper(II) to form extended 1D coordination networks used in catalytic materials, magnetic frameworks, and biomimetic oxidation models [2].
Utilized as a non-natural amino acid building block (often converted to its Fmoc- or Boc-protected form), it is incorporated into peptide nucleic acids (PNAs) and cell-penetrating peptides. The N-ethyl group prevents beta-sheet aggregation during synthesis and imparts critical backbone flexibility, improving the hybridization efficiency and proteolytic stability of the final therapeutic oligomer [3].
Irritant